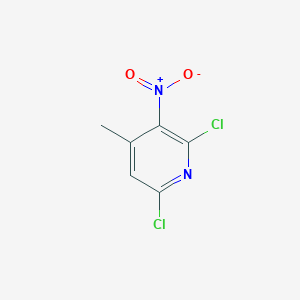

2,6-Dichloro-4-methyl-3-nitropyridine

Description

The exact mass of the compound 2,6-Dichloro-4-methyl-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dichloro-4-methyl-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-methyl-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJNIYUZFQWYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619253 | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60010-03-9 | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-methyl-3-nitropyridine

Introduction

2,6-Dichloro-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the realms of pharmaceutical and agrochemical development. Its strategic placement of reactive chloro, nitro, and methyl groups on an electron-deficient pyridine core makes it a versatile and valuable synthetic intermediate. The presence of two chlorine atoms, which act as effective leaving groups, and a powerful electron-withdrawing nitro group, which activates the ring for nucleophilic substitution, allows for a wide range of chemical transformations.

This guide provides a comprehensive overview of the core chemical properties of 2,6-dichloro-4-methyl-3-nitropyridine. It is designed for researchers, chemists, and drug development professionals, offering in-depth technical details on its physicochemical characteristics, synthesis, reactivity, and safe handling. The narrative synthesizes theoretical principles with practical, field-proven insights to empower scientists in leveraging this compound for advanced molecular design and synthesis.

Part 1: Physicochemical and Spectroscopic Profile

The fundamental physical and spectroscopic properties of a compound are critical for its identification, purification, and use in subsequent reactions.

Physicochemical Properties

The key physicochemical data for 2,6-dichloro-4-methyl-3-nitropyridine are summarized in the table below. These values are essential for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 60010-03-9 | [1][2] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][3] |

| Molecular Weight | 207.01 g/mol | [1][4] |

| Appearance | White solid | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Boiling Point | 316.9 ± 37.0 °C at 760 mmHg | [1] |

| Flash Point | 145.5 ± 26.5 °C | [1] |

| LogP | 2.23 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of 2,6-dichloro-4-methyl-3-nitropyridine. While a dedicated public spectral database for this specific compound is sparse, its expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogues.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. The methyl group (CH₃) at the C4 position would appear as a singlet, likely in the δ 2.3-2.6 ppm range. The single aromatic proton at the C5 position would also appear as a singlet, shifted downfield (likely δ 7.5-8.0 ppm) due to the influence of the adjacent electron-withdrawing groups.

-

¹³C NMR Spectroscopy: The carbon spectrum would show six distinct signals corresponding to the six carbon atoms of the molecule. The methyl carbon would appear upfield (~18-22 ppm). The aromatic carbons would be observed in the typical range of ~120-160 ppm, with the carbons attached to the chlorine (C2, C6) and nitro group (C3) being significantly influenced by their electronic effects.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 205 and 207, with an approximate 3:2:1 isotopic pattern characteristic of a molecule containing two chlorine atoms.[5] Key fragmentation pathways would likely involve the loss of a chlorine atom (-35/37), the nitro group (-46), or nitric oxide (-30).

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key absorption bands would include:

-

Asymmetric NO₂ stretch: ~1530-1560 cm⁻¹

-

Symmetric NO₂ stretch: ~1340-1360 cm⁻¹

-

C-Cl stretches: ~700-850 cm⁻¹

-

Aromatic C=N and C=C stretches: ~1400-1600 cm⁻¹

-

Part 2: Synthesis and Reaction Mechanisms

Understanding the synthesis of 2,6-dichloro-4-methyl-3-nitropyridine is key to its accessibility for research and development. The most common approach involves the electrophilic nitration of a pre-existing pyridine scaffold.

Synthesis via Nitration

The direct nitration of 2,6-dichloro-4-methylpyridine is the most straightforward route. The pyridine ring is inherently electron-deficient, and the presence of two electron-withdrawing chlorine atoms further deactivates it towards electrophilic attack. Consequently, potent nitrating agents and forcing conditions are typically required.

The choice of nitrating system is critical. While classical methods for deactivated systems use harsh mixtures of concentrated sulfuric and nitric acids[6][7], a more modern and controlled approach utilizes nitric acid in trifluoroacetic anhydride.[2] Trifluoroacetic anhydride reacts with nitric acid to form the highly electrophilic trifluoroacetyl nitrate, a powerful nitrating agent that can function effectively under less acidic conditions than oleum or concentrated H₂SO₄.

Experimental Protocol: Synthesis of 2,6-dichloro-4-methyl-3-nitropyridine[2]

Materials:

-

2,6-dichloro-4-methylpyridine (1.0 g, 6.17 mmol)

-

Trifluoroacetic anhydride (5 mL, 35.4 mmol)

-

Nitric acid (fuming, ~90%) (0.579 mL, 12.96 mmol)

-

Sodium metabisulfite

-

8N Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 2,6-dichloro-4-methylpyridine (1.0 g, 6.17 mmol) in trifluoroacetic anhydride (5 mL) in a round-bottom flask and cool the mixture to 0 °C using an ice bath.

-

Slowly add nitric acid (0.579 mL) dropwise to the suspension while maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.

-

Prepare a pre-cooled aqueous solution (8 mL) of sodium metabisulfite (1.183 g). Slowly add the reaction mixture to this quenching solution with stirring. Continue stirring for 2 hours at room temperature to ensure complete destruction of excess oxidants.

-

Adjust the pH of the mixture to 7 using an 8N NaOH solution.

-

Transfer the mixture to a separatory funnel and extract twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield 2,6-dichloro-4-methyl-3-nitropyridine as a white solid (Typical yield: ~93%).[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,6-dichloro-4-methyl-3-nitropyridine.

Part 3: Chemical Reactivity and Applications

The synthetic utility of 2,6-dichloro-4-methyl-3-nitropyridine is dominated by its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.

Principles of Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which favors nucleophilic attack at the C2, C4, and C6 positions.[8] This effect is dramatically amplified by the substituents on the ring:

-

Nitro Group (at C3): This is a powerful activating group. Through both inductive and resonance effects, it withdraws electron density from the ring, further polarizing the C-Cl bonds and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.

-

Chloro Groups (at C2 and C6): These atoms are excellent leaving groups. They are also electron-withdrawing by induction, contributing to the electrophilicity of the carbons to which they are attached.

-

Methyl Group (at C4): This is a weakly electron-donating group, which has a minor deactivating effect compared to the powerful activation provided by the other substituents.

Regioselectivity in SNAr Reactions

A key question for synthetic chemists is which of the two chlorine atoms will be substituted first. The nitro group activates both the ortho position (C2) and the para position (C6).

-

Electronic Control: The inductive effect of the nitro group is strongest at the adjacent C2 position, making it the most electron-deficient and thus the most susceptible to nucleophilic attack. This suggests that substitution at C2 is often kinetically favored.[9]

-

Steric Hindrance: The nitro group at C3 presents some steric bulk, potentially hindering the approach of a large nucleophile to the C2 position. In such cases, attack at the less hindered C6 position might be preferred.[9]

Therefore, the regioselectivity of the first substitution is a delicate balance between electronic activation and steric hindrance, which can often be controlled by the choice of nucleophile and reaction conditions.

SNAr Mechanism Diagram

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Applications in Synthesis

2,6-Dichloro-4-methyl-3-nitropyridine serves as a cornerstone intermediate for building more complex heterocyclic structures.

-

Pharmaceuticals: It is a precursor for various active pharmaceutical ingredients (APIs). The related compound, 2,6-dichloro-3-nitropyridine, is an intermediate for the anti-ulcer drug TU-199.[10] By sequentially substituting the two chlorine atoms with different nucleophiles, chemists can construct highly decorated pyridine scaffolds.

-

Agrochemicals: It is used in the synthesis of imidazolopyridine derivatives, which have shown potential as agricultural fungicides and insecticides.[2]

-

Materials Science: The reactivity of this compound has been harnessed in macrocyclic condensation reactions with resorcinol derivatives to create chiral tetraoxacalix[2]arene[2]pyridines, molecules with unique host-guest properties.[11]

Part 4: Safety and Handling

As with any reactive chemical intermediate, proper handling of 2,6-dichloro-4-methyl-3-nitropyridine is paramount to ensure laboratory safety.

Hazard Identification

This compound is classified as hazardous and should be handled with care.[1]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12][13]

-

Irritation: Causes skin irritation and serious eye irritation.[13][14]

-

Sensitization: May cause an allergic skin reaction.[15]

Recommended Safety Protocols

Personal Protective Equipment (PPE):

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[14]

-

Eye Protection: Use chemical safety goggles or a face shield.[15]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[14]

-

Respiratory Protection: Use only under a chemical fume hood.[15] If the substance is handled as a powder, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[14]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[14]

-

Avoid ingestion and inhalation.[14]

-

Wash hands thoroughly after handling.[15]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][16]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15]

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[15]

-

After Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[15]

-

After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[15]

-

After Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[15]

Conclusion

2,6-Dichloro-4-methyl-3-nitropyridine is a pivotal building block in modern organic synthesis. Its chemical properties are defined by a pyridine core that is highly activated towards nucleophilic aromatic substitution, offering chemists a reliable platform for introducing diverse functionalities. A thorough understanding of its physicochemical properties, synthetic pathways, predictable reactivity, and safety requirements is essential for unlocking its full potential in the creation of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge for scientists to confidently and effectively utilize this versatile intermediate in their research endeavors.

References

-

Chemsrc. (n.d.). 2,6-Dichloro-4-methyl-3-nitropyridine | CAS#:60010-03-9. Retrieved from [Link]

-

Borrell, J. (n.d.). Optimizing Organic Synthesis: The Role of 2,6-Dichloro-4-methyl-3-aminopyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Info. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

-

Fun, H. K., Arshad, S., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1699. Retrieved from [Link]

- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

- Google Patents. (n.d.). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.

-

PubChemLite. (n.d.). 2,6-dichloro-4-methyl-3-nitropyridine (C6H4Cl2N2O2). Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-3-methyl-5-nitropyridine. Retrieved from [Link]

Sources

- 1. 2,6-Dichloro-4-methyl-3-nitropyridine | CAS#:60010-03-9 | Chemsrc [chemsrc.com]

- 2. 2,6-Dichloro-4-methyl-3-nitropyridine | 60010-03-9 [chemicalbook.com]

- 3. PubChemLite - 2,6-dichloro-4-methyl-3-nitropyridine (C6H4Cl2N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 2,6-Dichloro-3-methyl-5-nitropyridine | C6H4Cl2N2O2 | CID 12265428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 11. 2,6-Dichloro-3-nitropyridine technical grade, 92 16013-85-7 [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. biosynth.com [biosynth.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

2,6-Dichloro-4-methyl-3-nitropyridine CAS number 60010-03-9

An In-depth Technical Guide to 2,6-Dichloro-4-methyl-3-nitropyridine (CAS No. 60010-03-9)

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-4-methyl-3-nitropyridine, a key heterocyclic building block in synthetic chemistry. With the CAS number 60010-03-9, this compound serves as a versatile precursor, particularly in the development of novel pharmaceutical and agrochemical agents. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides a validated synthesis protocol, explores its characteristic reactivity, outlines analytical characterization methods, and discusses its applications. By synthesizing technical data with mechanistic insights, this guide aims to be an essential resource for leveraging this compound in advanced research and development projects.

Introduction: A Versatile Pyridine Scaffold

2,6-Dichloro-4-methyl-3-nitropyridine is a substituted pyridine derivative recognized for its utility as a chemical intermediate. The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] The specific arrangement of substituents on this particular molecule—two reactive chlorine atoms, a directing nitro group, and a methyl group—provides a unique combination of electronic properties and reaction sites.

The two chlorine atoms at positions 2 and 6 are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, while the strongly electron-withdrawing nitro group at the 3-position activates these sites, facilitating substitution.[2] This inherent reactivity makes 2,6-dichloro-4-methyl-3-nitropyridine a valuable starting material for constructing more complex molecules with potential biological activity. Its derivatives are explored in the synthesis of fungicides, insecticides, and various pharmaceutical agents.[3][4]

Physicochemical Properties

The fundamental physical and chemical properties of 2,6-Dichloro-4-methyl-3-nitropyridine are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and safety assessments.

| Property | Value | Reference |

| CAS Number | 60010-03-9 | [5] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [5][6] |

| Molecular Weight | 207.01 g/mol | [5][7] |

| Appearance | White to pale yellow solid | [3][4] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| Boiling Point | 316.9 ± 37.0 °C at 760 mmHg | [5] |

| Flash Point | 145.5 ± 26.5 °C | [5] |

| LogP | 2.23 | [5] |

Synthesis and Reactivity

Synthetic Route: Nitration of 2,6-Dichloro-4-methylpyridine

The most direct synthesis of the title compound involves the electrophilic nitration of 2,6-dichloro-4-methylpyridine. The choice of nitrating agent and reaction conditions is crucial for achieving high yield and purity. A common and effective method utilizes nitric acid in the presence of trifluoroacetic anhydride.[3]

Caption: Regioselective SNAr on 2,6-Dichloro-4-methyl-3-nitropyridine.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. The following analytical techniques are standard for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to be simple. A singlet should appear for the lone aromatic proton on the pyridine ring (at C-5), and another singlet for the methyl (CH₃) protons. The chemical shifts will be influenced by the surrounding electron-withdrawing groups.

-

¹³C NMR : The spectrum will show six distinct carbon signals corresponding to the six carbons of the pyridine ring and the methyl group.

-

-

Mass Spectrometry (MS) :

-

MS analysis is crucial for confirming the molecular weight. The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the compound's mass (207.01 g/mol ). [8]A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), providing a definitive signature for the compound. [8]* Infrared (IR) Spectroscopy :

-

The IR spectrum will show characteristic absorption bands. Strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (N-O) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-Cl stretching vibrations will appear in the fingerprint region.

-

Applications in Drug Discovery and Development

Nitropyridine derivatives are important intermediates in the synthesis of compounds for pharmaceuticals and agrochemicals. [4][9]The strategic placement of reactive handles on 2,6-dichloro-4-methyl-3-nitropyridine makes it an ideal starting point for building libraries of novel compounds.

-

Scaffold for Bioactive Molecules : The dichlorinated pyridine core allows for sequential or differential substitution, enabling the synthesis of diverse structures. The nitro group can also be reduced to an amino group, which can then be further functionalized, adding another layer of synthetic versatility. [10]This amino derivative, 2,6-dichloro-4-methyl-3-aminopyridine, is a valuable intermediate itself. [10]* Precursor for Fused Heterocyclic Systems : The functional groups on this molecule can be used to construct fused ring systems, such as pyrrolopyridines or imidazopyridines, which are scaffolds found in many biologically active molecules. [3][11]* Development of Kinase Inhibitors and Other Therapeutics : Many modern targeted therapies, such as kinase inhibitors, utilize substituted heterocyclic cores. The ability to systematically modify the pyridine ring through this intermediate allows medicinal chemists to perform structure-activity relationship (SAR) studies to optimize a compound's potency, selectivity, and pharmacokinetic properties.

Safety and Handling

While specific toxicological data for 2,6-dichloro-4-methyl-3-nitropyridine is limited, data from closely related compounds suggest that appropriate caution should be exercised.

-

Hazards : Analogous compounds like 2,6-dichloro-3-nitropyridine and other chlorinated pyridines are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin. [12][13][14]* Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [14]* Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2,6-Dichloro-4-methyl-3-nitropyridine is more than just a chemical reagent; it is a powerful and versatile tool for chemical innovation. Its well-defined reactivity, particularly the regioselective nature of its SNAr reactions, provides a reliable platform for the synthesis of complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel and impactful compounds.

References

-

Chemsrc. 2,6-Dichloro-4-methyl-3-nitropyridine | CAS#:60010-03-9.

-

Borne Chemical. Optimizing Organic Synthesis: The Role of 2,6-Dichloro-4-methyl-3-aminopyridine.

-

Royal Society of Chemistry. Electronic Supplementary Information.

-

Royal Society of Chemistry. Supplementary Info.

-

ChemicalBook. 2,6-Dichloro-4-methyl-3-nitropyridine | 60010-03-9.

-

ChemicalBook. 2,6-Dichloro-3-nitropyridine synthesis.

-

Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.

-

TCI Chemicals. SAFETY DATA SHEET: 2,6-Dichloro-3-cyano-4-methylpyridine.

-

PrepChem.com. Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine.

-

ChemicalBook. 2,6-Dichloro-3-nitropyridine(16013-85-7) 1H NMR spectrum.

-

National Institutes of Health. 2,6-Dichloro-3-nitropyridine - PMC.

-

PubChem. 2,6-Dichloro-3-methyl-5-nitropyridine.

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.

-

Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

-

Benchchem. Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.

-

Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-4-methyl-3-nitropyridine.

-

Google Patents. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.

-

Benchchem. Biological Activity of 2,6-Dichloro-4-Phenylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals.

-

PubChemLite. 2,6-dichloro-4-methyl-3-nitropyridine (C6H4Cl2N2O2).

-

Fisher Scientific. SAFETY DATA SHEET: 2,6-Dichloro-3-nitropyridine.

-

National Institutes of Health. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2,6-Dichloro-4-methyl-3-nitropyridine | 60010-03-9 [chemicalbook.com]

- 4. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,6-Dichloro-4-methyl-3-nitropyridine | CAS#:60010-03-9 | Chemsrc [chemsrc.com]

- 6. PubChemLite - 2,6-dichloro-4-methyl-3-nitropyridine (C6H4Cl2N2O2) [pubchemlite.lcsb.uni.lu]

- 7. 2,6-Dichloro-3-methyl-5-nitropyridine | C6H4Cl2N2O2 | CID 12265428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-methyl-3-nitropyridine, with the CAS number 60010-03-9, is a halogenated and nitrated pyridine derivative. Its structural features, including the presence of two chlorine atoms, a nitro group, and a methyl group on the pyridine ring, make it a versatile intermediate in organic synthesis. These functional groups offer multiple reaction sites for nucleophilic substitution and other transformations, rendering it a valuable building block in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.[1][2] For instance, it is utilized in the preparation of imidazolopyridine derivatives which have applications as agricultural fungicides and insecticides.[1][2] A thorough understanding of its physical properties is paramount for its effective use in laboratory synthesis, process development, and scale-up operations. This guide provides a comprehensive overview of the known physical and spectral properties of this compound, alongside detailed experimental protocols for their determination.

Core Physical Properties

The fundamental physical characteristics of 2,6-Dichloro-4-methyl-3-nitropyridine are summarized in the table below. It is important to note that while some experimental data is available, certain properties are based on predicted values and should be treated as such.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [3] |

| Molecular Weight | 207.01 g/mol | [3] |

| Appearance | White solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | 317 °C (Predicted) | [4] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | |

| Flash Point | 145 °C (Predicted) | [4] |

| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane; low solubility in water (for the related compound 2,4-Dichloro-6-methyl-3-nitropyridine). |

Molecular Structure

The structural arrangement of 2,6-Dichloro-4-methyl-3-nitropyridine is key to its reactivity and physical characteristics.

Caption: 2D structure of 2,6-Dichloro-4-methyl-3-nitropyridine.

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

δ 7.90 (s, 1H): This singlet corresponds to the aromatic proton on the pyridine ring.

-

δ 2.39 (s, 3H): This singlet is attributed to the three protons of the methyl group.[1]

¹³C NMR: As of the latest search, specific experimental ¹³C NMR data for 2,6-Dichloro-4-methyl-3-nitropyridine is not readily available in the public domain. However, based on the structure and typical chemical shifts for similar pyridine derivatives, the following approximate chemical shifts can be predicted:

-

Aromatic Carbons: Peaks are expected in the range of 110-160 ppm. The carbons attached to the chlorine atoms (C2 and C6) and the nitro group (C3) would be significantly deshielded.

-

Methyl Carbon: A peak for the methyl group carbon is expected in the aliphatic region, typically between 15-30 ppm.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

m/z 208 [M+H]⁺: This corresponds to the protonated molecule, confirming the molecular weight of 207.01 g/mol .[1]

Infrared (IR) Spectroscopy

Specific experimental IR spectral data for 2,6-Dichloro-4-methyl-3-nitropyridine is not available. However, the characteristic absorption bands can be predicted based on its functional groups:

-

Aromatic C-H stretching: Expected around 3000-3100 cm⁻¹.

-

Aliphatic C-H stretching (from CH₃): Expected around 2850-3000 cm⁻¹.

-

C=N and C=C stretching (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

NO₂ stretching (asymmetric and symmetric): Strong bands typically observed around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹.

-

C-Cl stretching: Expected in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of the key physical properties of 2,6-Dichloro-4-methyl-3-nitropyridine. These protocols are based on standard laboratory practices and can be adapted based on available equipment.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure compound.

Methodology: Capillary Method

-

Sample Preparation: Finely powder a small amount of the crystalline 2,6-Dichloro-4-methyl-3-nitropyridine.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating:

-

For a preliminary, rapid determination, heat the sample at a rate of 10-15 °C per minute to get an approximate melting range.

-

For an accurate determination, repeat with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Caption: Workflow for melting point determination.

Solubility Assessment

Determining the solubility in various solvents is crucial for reaction setup, purification, and formulation.

Methodology: Small-Scale Solubility Test

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Place approximately 10-20 mg of 2,6-Dichloro-4-methyl-3-nitropyridine into separate small, labeled test tubes.

-

Solvent Addition: Add the selected solvent dropwise to each test tube, vortexing or shaking after each addition, up to a total volume of 1 mL.

-

Observation: Observe and record whether the solid dissolves completely. Classify the solubility as:

-

Soluble: Dissolves completely.

-

Partially soluble: Some solid dissolves, but not all.

-

Insoluble: No visible dissolution.

-

-

Heating (Optional): If the compound is insoluble at room temperature, gently warm the mixture to assess solubility at elevated temperatures. Note any changes upon cooling.

NMR Spectral Acquisition

NMR spectroscopy is the most powerful tool for structural elucidation in solution.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of 2,6-Dichloro-4-methyl-3-nitropyridine for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Caption: Workflow for NMR spectral acquisition.

FT-IR Spectral Acquisition

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid 2,6-Dichloro-4-methyl-3-nitropyridine sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Conclusion

This technical guide provides a consolidated overview of the currently available physical and spectral data for 2,6-Dichloro-4-methyl-3-nitropyridine. While some key experimental values, such as the melting point, remain to be definitively reported in the literature, the provided data and protocols offer a solid foundation for researchers and professionals working with this important synthetic intermediate. The combination of predicted values and established experimental techniques outlined here enables a practical and scientifically sound approach to handling and characterizing this compound. As further research is conducted, a more complete physical property profile of 2,6-Dichloro-4-methyl-3-nitropyridine will undoubtedly emerge.

References

-

ChemSrc. (n.d.). 2,6-Dichloro-4-methyl-3-nitropyridine | CAS#:60010-03-9. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-dichloro-4-methyl-3-nitropyridine. Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). 60010-03-9 Name: 2,6-Dichloro-4-methyl-3-nitropyridine. Retrieved from [Link]

-

ChemBK. (n.d.). 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 2,6-Dichloro-4-methyl-3-nitropyridine

This guide provides a comprehensive technical overview of 2,6-dichloro-4-methyl-3-nitropyridine, a key heterocyclic intermediate in the development of novel agrochemicals and pharmaceuticals. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, spectroscopic signature, synthesis, and chemical reactivity, offering field-proven insights into its application.

Introduction: A Versatile Building Block

2,6-Dichloro-4-methyl-3-nitropyridine, with the CAS number 60010-03-9, is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its unique arrangement of electron-withdrawing chloro and nitro groups on the pyridine ring, combined with the methyl group, imparts a distinct reactivity profile that makes it a valuable precursor for a variety of more complex heterocyclic structures. Notably, it serves as a crucial intermediate in the synthesis of imidazolopyridine derivatives, which have shown promise as agricultural fungicides and insecticides.[1] The strategic placement of its functional groups allows for selective chemical modifications, rendering it an indispensable tool for medicinal and agricultural chemists.

Molecular Structure and Physicochemical Properties

The molecular integrity of 2,6-dichloro-4-methyl-3-nitropyridine is fundamental to its chemical behavior. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthesis.

Core Structure and Substituent Effects

The foundational framework of this molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This core is adorned with two chlorine atoms at positions 2 and 6, a nitro group at position 3, and a methyl group at position 4.

The collective electronic influence of these substituents profoundly impacts the reactivity of the pyridine ring. The nitrogen atom and the two chlorine atoms, being highly electronegative, along with the potent electron-withdrawing nitro group, render the pyridine ring electron-deficient. This electronic characteristic is a key determinant of its reactivity, particularly its susceptibility to nucleophilic attack. The methyl group at the 4-position, being an electron-donating group, offers a subtle counteraction to the overall electron-withdrawing nature of the other substituents.

Table 1: Physicochemical Properties of 2,6-Dichloro-4-methyl-3-nitropyridine

| Property | Value | Source |

| CAS Number | 60010-03-9 | |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | |

| Molecular Weight | 207.01 g/mol | |

| Appearance | White solid | |

| Boiling Point | 316.9 °C at 760 mmHg | |

| Density | 1.5 g/cm³ |

Spectroscopic Characterization

The precise molecular structure of 2,6-dichloro-4-methyl-3-nitropyridine is elucidated through a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides definitive information about the hydrogen atoms in the molecule. For 2,6-dichloro-4-methyl-3-nitropyridine, the spectrum is characterized by two key signals. A singlet observed at approximately 2.39 ppm corresponds to the three protons of the methyl group at the C4 position. A second singlet appears further downfield at around 7.90 ppm, which is attributed to the lone aromatic proton on the pyridine ring at the C5 position. This downfield shift is a direct consequence of the deshielding effect of the adjacent electron-withdrawing nitro and chloro groups.[1]

2.2.2. Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound. A prominent peak is observed at an m/z (mass-to-charge ratio) of 208, corresponding to the protonated molecule [M+H]⁺.[1] This finding is consistent with the calculated molecular weight of 207.01 g/mol .

2.2.3. Infrared (IR) Spectroscopy

Although a specific IR spectrum for this compound is not available in the cited sources, characteristic absorption bands can be anticipated. The presence of the nitro group would be indicated by strong asymmetric and symmetric stretching vibrations typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present in the spectrum.

Synthesis and Experimental Protocols

The synthesis of 2,6-dichloro-4-methyl-3-nitropyridine is most commonly achieved through the nitration of 2,6-dichloro-4-methylpyridine. The following protocol provides a detailed, step-by-step methodology for this transformation.

Synthesis of 2,6-dichloro-4-methyl-3-nitropyridine from 2,6-dichloro-4-methylpyridine

This procedure involves the electrophilic nitration of the pyridine ring, a reaction that is facilitated by the activating effect of the methyl group and directed by the existing chloro substituents.

Experimental Protocol: Nitration of 2,6-dichloro-4-methylpyridine [1]

-

Reaction Setup: Suspend 2,6-dichloro-4-methylpyridine (1.0 g, 6.17 mmol) in trifluoroacetic anhydride (5 mL, 35.4 mmol) in a suitable reaction vessel.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Nitrating Agent: Slowly add nitric acid (0.579 mL, 12.96 mmol) dropwise to the cooled suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Quenching: Slowly add the reaction mixture to a pre-cooled aqueous solution (8 mL) of sodium metabisulfite (1.183 g, 6.17 mmol). Continue stirring for 2 hours at room temperature.

-

Neutralization: Adjust the pH of the reaction mixture to 7 using an 8N NaOH solution.

-

Extraction: Extract the aqueous mixture twice with dichloromethane (CH₂Cl₂).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Product Isolation: The resulting white solid is the target product, 2,6-dichloro-4-methyl-3-nitropyridine.

Caption: Synthetic workflow for the preparation of 2,6-dichloro-4-methyl-3-nitropyridine.

Chemical Reactivity and Synthetic Applications

The reactivity of 2,6-dichloro-4-methyl-3-nitropyridine is dominated by the electron-deficient nature of the pyridine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C6 positions are activated towards nucleophilic displacement by the strong electron-withdrawing effect of the nitro group at the C3 position and the pyridine nitrogen. This activation is a classic example of the principles governing SNAr reactions, where the rate of reaction is enhanced by the stabilization of the negatively charged Meisenheimer intermediate.

The regioselectivity of nucleophilic attack is a critical consideration. The chlorine at the C2 position is ortho to the nitro group, while the chlorine at the C6 position is para. Both positions are activated; however, the inductive effect of the nitro group is strongest at the adjacent C2 position, making it more electron-deficient and often the preferred site for nucleophilic attack under kinetic control. Steric hindrance from the neighboring nitro group can sometimes favor attack at the less hindered C6 position, leading to the thermodynamic product. The choice of nucleophile, solvent, and reaction temperature can all influence the regiochemical outcome of the substitution.

Caption: Regioselectivity in nucleophilic aromatic substitution of 2,6-dichloro-4-methyl-3-nitropyridine.

Applications in Heterocyclic Synthesis

The facile displacement of the chloro substituents makes 2,6-dichloro-4-methyl-3-nitropyridine a versatile starting material for the synthesis of a wide array of fused heterocyclic systems. By choosing appropriate difunctional nucleophiles, subsequent intramolecular cyclization reactions can be employed to construct novel ring systems with potential biological activity. This strategy is central to its use in the development of new agrochemicals and pharmaceuticals.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 2,6-dichloro-4-methyl-3-nitropyridine. While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, information for structurally similar compounds provides valuable guidance.

-

Hazards: Compounds of this class are often harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation, as well as respiratory irritation.[2][3]

-

Personal Protective Equipment (PPE): It is imperative to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale the compound. After handling, wash hands and any exposed skin thoroughly.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2]

Conclusion

2,6-Dichloro-4-methyl-3-nitropyridine is a highly functionalized pyridine derivative with a well-defined molecular structure that dictates its chemical reactivity. Its electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, making it a valuable and versatile building block in the synthesis of complex heterocyclic compounds. A comprehensive understanding of its spectroscopic properties, synthetic routes, and reactivity patterns, as outlined in this guide, is crucial for its effective application in the fields of medicinal and agricultural chemistry. As research in these areas continues to evolve, the utility of this compound as a key synthetic intermediate is poised to expand further.

References

-

PubChem. 2,6-dichloro-4-methyl-3-nitropyridine. [Link]

-

ChemSrc. 2,6-Dichloro-4-methyl-3-nitropyridine | CAS#:60010-03-9. [Link]

Sources

The Strategic Synthesis of 2,6-Dichloro-4-methyl-3-nitropyridine: A Technical Guide for Advanced Chemical Intermediates

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2,6-dichloro-4-methyl-3-nitropyridine, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals. We will dissect the strategic considerations underpinning a plausible and efficient synthesis route, commencing from readily available precursors. This document will elucidate the core chemical transformations, including chlorination and nitration, offering detailed experimental protocols and a mechanistic rationale for each step. The synthesis is presented as a self-validating system, emphasizing safety, scalability, and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of 2,6-Dichloro-4-methyl-3-nitropyridine

The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization opens avenues to a vast chemical space with diverse biological activities. 2,6-Dichloro-4-methyl-3-nitropyridine is a highly functionalized pyridine derivative whose strategic importance lies in the orthogonal reactivity of its substituents. The two chlorine atoms at the 2 and 6 positions act as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, while the nitro group at the 3-position is a versatile handle for further transformations, such as reduction to an amino group.[1][2] This trifecta of reactive sites makes it a valuable building block for constructing complex molecular architectures.[1]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of 2,6-dichloro-4-methyl-3-nitropyridine suggests a pathway beginning with a more common 4-methylpyridine derivative. The key transformations would be the introduction of the two chloro groups and the nitro group in a controlled manner.

Caption: Retrosynthetic analysis of 2,6-dichloro-4-methyl-3-nitropyridine.

Based on this analysis and established pyridine chemistry, a plausible forward synthesis is proposed, starting from 2,6-dihydroxy-4-methylpyridine. This intermediate can be synthesized from precursors like 4-methylpyridine, although this guide will focus on the subsequent chlorination and nitration steps.

Synthesis Pathway: From Dihydroxy Precursor to the Final Product

The proposed synthetic route is a two-step process: the dichlorination of 2,6-dihydroxy-4-methylpyridine followed by the regioselective nitration of the resulting 2,6-dichloro-4-methylpyridine.

Caption: Proposed two-step synthesis of 2,6-dichloro-4-methyl-3-nitropyridine.

Step 1: Dichlorination of 2,6-Dihydroxy-4-methylpyridine

The conversion of the dihydroxy pyridine to the corresponding dichloro derivative is a crucial step. The hydroxyl groups in the pyridone tautomer are poor leaving groups and require activation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating agent and a dehydrating agent.

Mechanism Insight: The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The driving force is the formation of the stable P-O bond.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dihydroxy-4-methylpyridine (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) in a fume hood.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,6-dichloro-4-methylpyridine.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure product.

| Parameter | Value | Reference |

| Reactants | 2,6-dihydroxy-4-methylpyridine, POCl₃ | [3] |

| Stoichiometry | 1 : 5-10 | |

| Temperature | 105-110 °C (Reflux) | [3] |

| Reaction Time | 3-4 hours | [3] |

| Work-up | Quenching with ice, neutralization, extraction | [3] |

Step 2: Nitration of 2,6-Dichloro-4-methylpyridine

The subsequent step is the regioselective nitration of the 2,6-dichloro-4-methylpyridine intermediate. The introduction of the nitro group at the 3-position is directed by the existing substituents. The two electron-withdrawing chlorine atoms deactivate the pyridine ring towards electrophilic substitution, necessitating strong nitrating conditions.[4] The methyl group at the 4-position is an activating group and, along with the pyridine nitrogen, directs the incoming electrophile to the 3- and 5-positions.

Mechanism Insight: The nitration of aromatic compounds typically involves the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[5] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[5] This powerful electrophile is then attacked by the electron-rich pyridine ring.

Experimental Protocol:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice bath.

-

Slowly add 2,6-dichloro-4-methylpyridine (1.0 eq) to the cold sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1-1.5 eq) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or gently heat to 40-50 °C to drive the reaction to completion. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

A precipitate of 2,6-dichloro-4-methyl-3-nitropyridine should form.

-

Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value | Reference |

| Reactants | 2,6-dichloro-4-methylpyridine, HNO₃, H₂SO₄ | [6][7][8] |

| Stoichiometry | 1 : 1.1-1.5 (Pyridine : HNO₃) | [7][8] |

| Temperature | 0-10 °C (addition), then RT or 40-50 °C | [6][7] |

| Reaction Time | Several hours | [6][7] |

| Work-up | Quenching with ice, filtration, washing | [6][8] |

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, using appropriate PPE. The mixing of these acids is exothermic and should be done slowly and with cooling.

-

Nitration Reactions: Can be highly exothermic and have the potential for runaway reactions. Strict temperature control is essential.

Conclusion

The synthesis of 2,6-dichloro-4-methyl-3-nitropyridine is a strategic process that requires careful control of reaction conditions to achieve high yield and purity. The presented two-step pathway, involving dichlorination with phosphorus oxychloride followed by regioselective nitration with mixed acid, represents a robust and scalable approach for the production of this valuable chemical intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their synthetic endeavors.

References

-

Autech. (n.d.). Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. Retrieved from [Link]

-

Autech. (n.d.). Optimizing Organic Synthesis: The Role of 2,6-Dichloro-4-methyl-3-aminopyridine. Retrieved from [Link]

- Google Patents. (n.d.). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

PrepChem.com. (n.d.). Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.

- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

-

Molecules. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

- Google Patents. (n.d.). CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.

-

Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

-

ACS Publications. (2018, December 3). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine. Retrieved from [Link]

- Google Patents. (n.d.). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

-

European Patent Office. (n.d.). EP1064265B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2,6-DICHLORO-4-METHYLPYRIDINE. Retrieved from [Link]

-

Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

-

Reddit. (2024, October 2). Nitration of 4-acetyl-pyridine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 2,6-Dichloro-4-methyl-3-nitropyridine

This guide provides a comprehensive technical overview of the solubility characteristics of 2,6-Dichloro-4-methyl-3-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility and provides a robust experimental framework for its determination. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide empowers researchers to generate reliable data in their own laboratory settings.

Introduction to 2,6-Dichloro-4-methyl-3-nitropyridine

2,6-Dichloro-4-methyl-3-nitropyridine is a substituted pyridine derivative with the molecular formula C₆H₄Cl₂N₂O₂.[1] Its chemical structure, featuring a pyridine ring with chloro, methyl, and nitro functional groups, suggests a compound with specific reactivity and physical properties. This compound serves as an intermediate in the synthesis of various organic molecules, including imidazolopyridine derivatives which have applications as agricultural fungicides and insecticides.[2] Understanding its solubility is paramount for its effective use in synthetic chemistry, enabling proper solvent selection for reactions, purification, and formulation.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 207.014 g/mol | [1] |

| Density | 1.5±0.1 g/cm³ | [1] |

| Boiling Point | 316.9±37.0 °C at 760 mmHg | [1] |

| Flash Point | 145.5±26.5 °C | [1] |

| LogP | 2.23 | [1] |

Theoretical Framework of Solubility

The solubility of a compound is a critical physicochemical parameter, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[3][4][5]

The solubility of 2,6-Dichloro-4-methyl-3-nitropyridine is influenced by the interplay of its structural features:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its potential solubility in protic solvents. Pyridine itself is miscible with water.[6]

-

Chloro Groups: The two chloro substituents are electron-withdrawing and increase the molecule's hydrophobicity, which would tend to decrease its solubility in water.

-

Methyl Group: The methyl group is a non-polar, hydrophobic substituent that further decreases water solubility.

-

Nitro Group: The nitro group is a polar, electron-withdrawing group that can participate in dipole-dipole interactions and potentially hydrogen bonding, which could enhance solubility in polar solvents.

The overall solubility of 2,6-Dichloro-4-methyl-3-nitropyridine in a given solvent will be a balance of these competing factors. It is expected to be poorly soluble in water but show good solubility in various organic solvents.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 2,6-Dichloro-4-methyl-3-nitropyridine:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Solvent Polarity: The choice of solvent is critical. A solvent with a polarity similar to that of 2,6-Dichloro-4-methyl-3-nitropyridine is likely to be a good solvent. A range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, dichloromethane) and polar protic (e.g., methanol, ethanol) should be considered for a comprehensive solubility profile.

-

Crystal Structure: The crystalline form (polymorph) of a solid can affect its solubility. Amorphous solids are generally more soluble than their crystalline counterparts due to the lower energy required to break the less ordered solid structure.[7]

Caption: Key factors influencing the solubility of a solid organic compound.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for determining the solubility of 2,6-Dichloro-4-methyl-3-nitropyridine. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

2,6-Dichloro-4-methyl-3-nitropyridine (solute)

-

A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Experimental workflow for determining the solubility of a compound.

Detailed Methodology

-

Preparation of the Analytical Method:

-

Develop and validate an HPLC method for the quantification of 2,6-Dichloro-4-methyl-3-nitropyridine. This includes selecting an appropriate column and mobile phase, and determining the retention time and detector response.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve. This is crucial for accurate quantification.

-

-

Sample Preparation:

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A common timeframe is 24 to 48 hours.[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed. Alternatively, filter the solution using a syringe filter compatible with the solvent. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the pre-validated HPLC method.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of 2,6-Dichloro-4-methyl-3-nitropyridine in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Expected Solubility Trends and Discussion

Based on the molecular structure of 2,6-Dichloro-4-methyl-3-nitropyridine, the following solubility trends can be anticipated:

-

Low Aqueous Solubility: Due to the presence of two hydrophobic chloro groups and a methyl group, the compound is expected to have very low solubility in water.

-

Good Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane are likely to be good solvents. These solvents can engage in dipole-dipole interactions with the polar nitro group and the pyridine ring, while also accommodating the non-polar parts of the molecule.

-

Moderate to Good Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol may also be effective solvents, capable of hydrogen bonding with the nitrogen of the pyridine ring and the oxygen atoms of the nitro group.

-

Lower Solubility in Non-polar Solvents: Non-polar solvents like hexane and toluene are expected to be poor solvents for this compound due to the presence of the polar nitro group and the pyridine nitrogen.

Conclusion

References

-

2,6-Dichloro-4-methyl-3-nitropyridine | CAS#:60010-03-9 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Retrieved January 11, 2026, from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved January 11, 2026, from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 11, 2026, from a university chemistry department website.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 11, 2026, from a university chemistry department website.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 11, 2026, from a university chemistry department website.

-

C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. (2023, August 14). ResearchGate. Retrieved January 11, 2026, from [Link]

-

2,6-Dichloro-3-methyl-5-nitropyridine | C6H4Cl2N2O2 | CID 12265428. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlideShare. Retrieved January 11, 2026, from [Link]

-

Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

2,6-Dichloro-4-methylpyridine | C6H5Cl2N | CID 10898997. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

- Preparing method of 2,6-dichloro-3-nitropyridine. (n.d.). Google Patents.

- Preparation method of 2, 6-dichloro-3-nitropyridine. (n.d.). Google Patents.

- Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents.

- Process for producing 2,6-dichloro-3-nitropyridine. (n.d.). Google Patents.

-

Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Pyridine. (2020, August 31). American Chemical Society. Retrieved January 11, 2026, from [Link]

Sources

- 1. 2,6-Dichloro-4-methyl-3-nitropyridine | CAS#:60010-03-9 | Chemsrc [chemsrc.com]

- 2. 2,6-Dichloro-4-methyl-3-nitropyridine | 60010-03-9 [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acs.org [acs.org]

- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: Physicochemical Characterization and Melting Point Determination of 2,6-Dichloro-4-methyl-3-nitropyridine

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of 2,6-Dichloro-4-methyl-3-nitropyridine, with a primary focus on the theoretical principles and practical application of melting point determination as a critical metric for identity and purity assessment. As a substituted pyridine, this compound serves as a valuable intermediate in synthetic chemistry; therefore, rigorous characterization of its physical properties is paramount for ensuring experimental reproducibility and the quality of downstream products.

Compound Profile and Physicochemical Properties

2,6-Dichloro-4-methyl-3-nitropyridine is a halogenated and nitrated pyridine derivative. Its molecular structure, featuring electron-withdrawing chloro and nitro groups and an electron-donating methyl group, imparts specific reactivity and physical characteristics that are of interest in medicinal chemistry and materials science. The precise and accurate determination of its physical constants is the foundational step in its application as a reliable chemical building block.

Table 1: Physicochemical Properties of 2,6-Dichloro-4-methyl-3-nitropyridine

| Property | Value | Source |

|---|---|---|

| CAS Number | 60010-03-9 | [1][2] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | |

| Molecular Weight | 207.01 g/mol | |

| Appearance | White to light yellow solid/powder | [1][3] |

| Purity (Typical) | ≥95-99% | [1][4] |

| Storage Conditions | Room temperature, in a cool, dark, and dry place |[5] |

The Science of Melting: Theoretical Considerations

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1.0°C) and is a characteristic physical constant. This property is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[6]

Influence of Molecular Structure and Intermolecular Forces

The melting point of 2,6-Dichloro-4-methyl-3-nitropyridine is governed by several structural factors:

-

Dipole-Dipole Interactions: The presence of highly electronegative chlorine and oxygen (in the nitro group) atoms creates significant bond dipoles, resulting in a net molecular dipole. These permanent dipoles lead to strong electrostatic attractions between adjacent molecules in the crystal lattice, requiring more thermal energy to overcome compared to non-polar molecules of similar size.[7][8]

-

London Dispersion Forces: As with all molecules, van der Waals forces are present. The molecule's size and surface area contribute to these temporary, induced-dipole attractions.[7]

-

Molecular Symmetry and Packing: The arrangement of substituents on the pyridine ring affects how efficiently the molecules can pack into a crystal lattice. Symmetrical molecules often pack more tightly, leading to stronger intermolecular forces and higher melting points.[6][9] The specific substitution pattern of 2,6-Dichloro-4-methyl-3-nitropyridine dictates its ability to form a stable, ordered crystalline structure.

The Diagnostic Power of Impurities

The presence of even small amounts of soluble impurities disrupts the regular packing of the crystal lattice.[6] This disruption weakens the overall intermolecular forces, resulting in two observable effects:

-

Melting Point Depression: The temperature at which melting begins is lowered.

-

Melting Point Range Broadening: The transition from solid to liquid occurs over a wider temperature range.

Therefore, a sharp, well-defined melting range is a reliable indicator of high purity, while a depressed and broad range suggests the presence of contaminants.

Synthesis Context: The Need for Characterization

The determination of the melting point is a critical quality control step following the synthesis of 2,6-Dichloro-4-methyl-3-nitropyridine. A common synthetic route involves the nitration of a 2,6-dichloro-4-methylpyridine precursor.[1]

Caption: Standard operational workflow for accurate melting point determination.

Interpreting the Results

The outcome of the melting point determination provides direct insight into the sample's quality.

Caption: Logic diagram for interpreting melting point range as an indicator of purity.

-

A Sharp Range (e.g., 85.5 - 86.0°C): Indicates a high degree of purity. The observed value can be confidently reported as a characteristic physical property of the compound.

-

A Broad and Depressed Range (e.g., 79 - 84°C): Strongly suggests the presence of impurities that are disrupting the crystalline lattice. The sample likely requires further purification (e.g., recrystallization, chromatography) before use in sensitive applications.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2,6-Dichloro-4-methyl-3-nitropyridine is not universally available, data from structurally similar compounds (e.g., other dichloro-nitro-pyridines) suggest appropriate precautions should be taken. [10][11]

-